molecular formula C17H13N3O2S2 B406516 (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide CAS No. 307504-89-8

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B406516
CAS No.: 307504-89-8
M. Wt: 355.4g/mol
InChI Key: WFAOFDVPDWTCPK-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C17H13N3O2S2 and its molecular weight is 355.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological and Pharmacological Applications

Benzothiazole Derivatives

Benzothiazoles are a versatile scaffold in medicinal chemistry, associated with a wide range of biological activities. They have been extensively investigated for antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. Some benzothiazole derivatives are in clinical use for treating various diseases/disorders, emphasizing their therapeutic potential (Kamal et al., 2015).

Thiazolidinedione (TZD) Scaffold

The TZD scaffold is explored for its utility in managing diseases like Type 2 Diabetes Mellitus (T2DM), by acting as PTP 1B inhibitors. Amendments in the TZD structure have led to the design of potent inhibitors, showcasing the importance of structural configuration for biological activity (Verma et al., 2019).

Properties

IUPAC Name

2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c21-15(19-13-7-4-8-18-10-13)11-20-16(22)14(24-17(20)23)9-12-5-2-1-3-6-12/h1-10H,11H2,(H,19,21)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAOFDVPDWTCPK-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.